AT9283, also known as AT-9283 or 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, is a small synthetic molecule classified as a multi-targeted kinase inhibitor. [ [] ] This classification arises from its ability to inhibit several important protein kinases involved in cell signaling and cycle regulation. AT9283's primary targets include Aurora kinases A and B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase. [ [] ] Its activity against these targets makes it a subject of interest in cancer research, particularly for hematological malignancies and solid tumors. [ [] ]
The compound AT9283 was synthesized by Astex Therapeutics Ltd. Its chemical structure is identified as 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea. The synthesis involves specific chemical reactions that allow for the formation of its unique structure, which is crucial for its biological activity.
AT9283 falls under the category of kinase inhibitors, specifically targeting the Aurora kinase family, which plays a pivotal role in cell division and proliferation. This classification aligns it with other anticancer agents that disrupt normal cellular signaling pathways to inhibit tumor growth.
The synthesis of AT9283 involves several steps that utilize standard organic chemistry techniques. The key steps include:
The synthesis typically starts with commercially available starting materials, which undergo multiple reactions to construct the complex molecular framework of AT9283. The compound is usually dissolved in dimethyl sulfoxide before use in biological assays to ensure proper solubility and bioavailability.
AT9283 has a complex molecular structure characterized by multiple functional groups, including:
This structural diversity contributes to its ability to interact with various targets within cancer cells.
Key molecular data include:
AT9283 participates in several biochemical reactions primarily involving kinase inhibition:
The efficacy of AT9283 in inhibiting these kinases has been demonstrated through assays measuring cell viability, apoptosis induction, and protein phosphorylation status in various cancer cell lines.
The mechanism by which AT9283 exerts its antitumor effects involves:
Experimental studies have shown that treatment with AT9283 leads to significant reductions in cell viability in multiple myeloma and Burkitt lymphoma models, confirming its role as a potent anticancer agent.
Relevant analyses often include spectroscopic methods (NMR, IR) and mass spectrometry for structural confirmation.
AT9283 has been investigated for various applications in cancer research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: